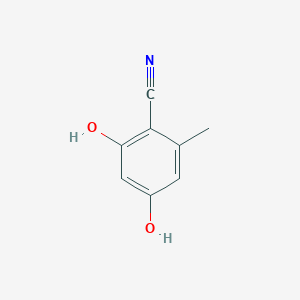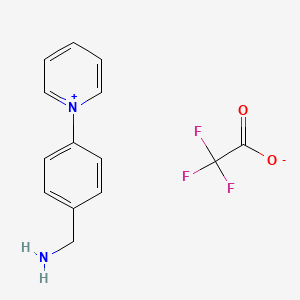
8-Iodoquinoxaline-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Iodoquinoxaline-5-carbaldehyde is a chemical compound that belongs to the quinoxaline family, which is a class of nitrogen-containing heterocycles. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and organic synthesis. The presence of an iodine atom at the 8th position and an aldehyde group at the 5th position of the quinoxaline ring makes this compound a valuable intermediate for various chemical transformations and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodoquinoxaline-5-carbaldehyde typically involves the functionalization of quinoxaline derivatives. One common method is the regioselective lithiation of 2,3-dichloroquinoxaline at the 5th position using 2,2,6,6-tetramethylpiperidyl lithium (TMPLi) followed by quenching with iodine to introduce the iodine atom. The aldehyde group can then be introduced through formylation reactions such as the Vilsmeier-Haack reaction, which involves the reaction of the iodinated quinoxaline with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.
化学反应分析
Types of Reactions
8-Iodoquinoxaline-5-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethyl sulfoxide, ethanol), and catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted quinoxalines with various functional groups.
Oxidation Reactions: 8-Iodoquinoxaline-5-carboxylic acid.
Reduction Reactions: 8-Iodoquinoxaline-5-methanol.
科学研究应用
8-Iodoquinoxaline-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate for the synthesis of bioactive molecules with potential anticancer, antimicrobial, and antiviral properties .
Materials Science: It is used in the development of fluorescent dyes and electroluminescent materials due to its photoluminescent properties .
Organic Synthesis: It acts as a building block for the synthesis of complex heterocyclic compounds and natural product analogs .
作用机制
The mechanism of action of 8-Iodoquinoxaline-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the iodine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The exact pathways involved can vary depending on the specific bioactive molecule derived from this compound .
相似化合物的比较
Similar Compounds
8-Bromoquinoxaline-5-carbaldehyde: Similar structure with a bromine atom instead of iodine.
8-Chloroquinoxaline-5-carbaldehyde: Similar structure with a chlorine atom instead of iodine.
8-Fluoroquinoxaline-5-carbaldehyde: Similar structure with a fluorine atom instead of iodine.
Uniqueness
8-Iodoquinoxaline-5-carbaldehyde is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions and provide distinct reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it a valuable compound for the development of novel bioactive molecules and materials with unique properties.
属性
分子式 |
C9H5IN2O |
|---|---|
分子量 |
284.05 g/mol |
IUPAC 名称 |
8-iodoquinoxaline-5-carbaldehyde |
InChI |
InChI=1S/C9H5IN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H |
InChI 键 |
MSXYGJWHTYBAGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1C=O)N=CC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
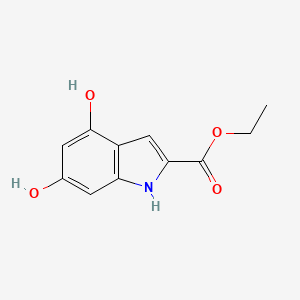
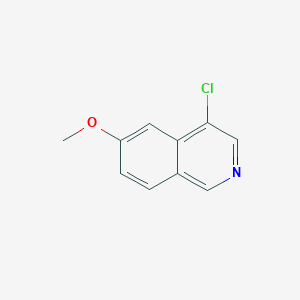
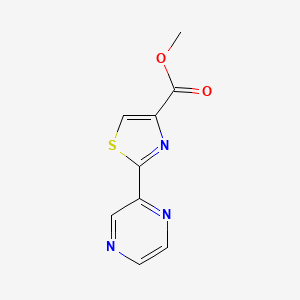

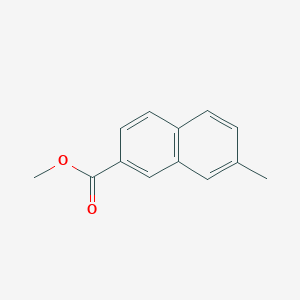

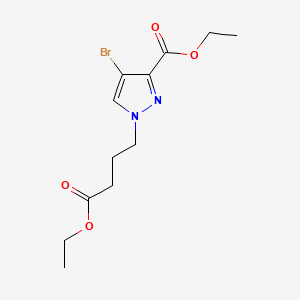
![ethyl 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331980.png)

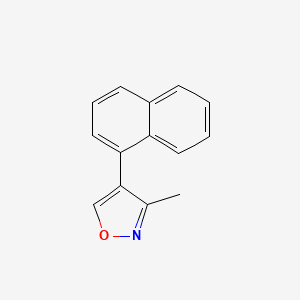
![Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331999.png)
